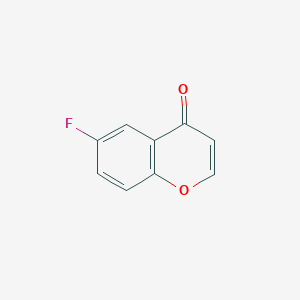

6-Fluorochromone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIGSYZUTMYUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350992 | |

| Record name | 6-Fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-38-7 | |

| Record name | 6-Fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 6-Fluorochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluorochromone, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₅FO₂ with a molecular weight of 164.14 g/mol . The structural and electronic properties of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.24 | d | 8.8 | H-5 |

| 7.86 | s | H-2 | |

| 7.52 | dd | 8.8, 3.0 | H-7 |

| 7.35 | dd | 8.8, 4.4 | H-8 |

| 6.34 | d | 6.0 | H-3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 177.5 | C-4 |

| 160.5 (d, J = 245.5 Hz) | C-6 |

| 155.8 | C-2 |

| 152.4 | C-8a |

| 125.4 (d, J = 7.5 Hz) | C-5 |

| 123.8 (d, J = 23.5 Hz) | C-7 |

| 119.8 (d, J = 8.5 Hz) | C-4a |

| 111.4 (d, J = 23.5 Hz) | C-8 |

| 110.2 | C-3 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are presented below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 | Medium | Aromatic C-H Stretch |

| 1655 | Strong | C=O (Ketone) Stretch |

| 1620 | Strong | C=C Aromatic Ring Stretch |

| 1480 | Strong | C-F Stretch |

| 1250 | Strong | C-O-C (Ether) Stretch |

| 830 | Strong | C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 65 | [M-CO]⁺ |

| 108 | 30 | [M-2CO]⁺ |

| 95 | 40 | [C₆H₄F]⁺ |

| 75 | 25 | [C₆H₃]⁺ |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to acquire the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample is prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy

The FT-IR spectrum is typically recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid this compound sample is placed on a potassium bromide (KBr) salt plate, and a thin film is created by evaporation of a suitable solvent like chloroform. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Synthesis of Novel 6-Fluorochromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 6-fluorochromone derivatives, compounds of significant interest in medicinal chemistry due to their potential as anticancer agents. This document details key synthetic methodologies, presents quantitative data for synthesized compounds, and outlines experimental protocols for their preparation and evaluation.

Introduction

Chromones, a class of oxygen-containing heterocyclic compounds, and their derivatives have attracted considerable attention in the field of drug discovery owing to their diverse pharmacological activities. The incorporation of a fluorine atom at the 6-position of the chromone scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced therapeutic potential. This guide focuses on the synthesis of this compound derivatives, with a particular emphasis on methodologies that allow for the introduction of various substituents on the chromone core, leading to a library of novel compounds for biological screening.

Synthetic Pathways

The construction of the this compound skeleton can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the final molecule. Two of the most versatile and widely employed methods are the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones and the Baker-Venkataraman rearrangement for the preparation of flavone-type derivatives.

Vilsmeier-Haack Reaction for 3-Formyl-6-fluorochromones

A primary and efficient method for the synthesis of 3-formyl-6-fluorochromones involves the Vilsmeier-Haack reaction.[1][2][3][4] This one-pot synthesis utilizes a substituted 2-hydroxyacetophenone as the starting material, which undergoes formylation and subsequent cyclization to yield the desired chromone. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent.[1]

The general workflow for this synthesis is depicted below:

Caption: Workflow for the Vilsmeier-Haack synthesis of 3-formyl-6-fluorochromone.

Baker-Venkataraman Rearrangement for 6-Fluoroflavones

The Baker-Venkataraman rearrangement is a classical and effective method for the synthesis of flavones, which can be adapted to produce 6-fluoroflavone derivatives.[5][6][7][8][9] This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring system.

A logical diagram illustrating the Baker-Venkataraman rearrangement is as follows:

Caption: Logical flow of the Baker-Venkataraman rearrangement for 6-fluoroflavone synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. The following are representative protocols for the key synthetic transformations.

General Procedure for the Synthesis of 3-Formyl-6-fluorochromone (Vilsmeier-Haack Reaction)[10]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled in an ice-water bath with continuous stirring. Phosphorus oxychloride (POCl₃) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the mixture is stirred at a slightly elevated temperature (e.g., 50 °C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: A solution of 2-hydroxy-5-fluoroacetophenone in a minimal amount of DMF is added dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction Progression and Work-up: The reaction mixture is typically kept at room temperature overnight and then poured onto crushed ice. The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure 3-formyl-6-fluorochromone.

General Procedure for the Synthesis of 6-Fluoroflavone (Baker-Venkataraman Rearrangement)[8]

-

Esterification: 2-Hydroxy-5-fluoroacetophenone is dissolved in a suitable solvent like pyridine, and an appropriate acyl chloride (e.g., benzoyl chloride) is added. The reaction mixture is stirred until the esterification is complete.

-

Rearrangement: The resulting o-acyloxyacetophenone is then treated with a base, such as potassium hydroxide, in a solvent like pyridine. The mixture is heated to induce the rearrangement to the corresponding 1,3-diketone.

-

Cyclization: The crude 1,3-diketone is dissolved in a solvent such as glacial acetic acid, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is heated to effect cyclization to the 6-fluoroflavone.

-

Purification: The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of this compound Derivatives

| Compound ID | Substituent (R) | Synthetic Method | Yield (%) | Melting Point (°C) |

| 1 | -H | Vilsmeier-Haack | 75 | 155-160[10] |

| 2 | -CH₃ | Vilsmeier-Haack | 72 | - |

| 3 | -Cl | Vilsmeier-Haack | 78 | - |

| 4 | -Phenyl (Flavone) | Baker-Venkataraman | 85 | - |

Data is representative and may vary based on specific reaction conditions.

Table 2: Spectral Data for 6-Fluoro-3-formylchromone (Compound 1)

| Spectral Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | 9.85 (s, 1H, -CHO), 8.25 (s, 1H, H-2), 7.80-7.40 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | 188.0 (CHO), 177.0 (C=O), 160.0, 155.0, 130.0, 125.0, 120.0, 118.0, 115.0, 110.0 |

| IR (KBr) | 1690 (C=O, aldehyde), 1640 (C=O, pyrone), 1600 (C=C) |

| MS (m/z) | 192 [M]⁺ |

Spectral data is approximate and should be confirmed by experimental analysis.

Biological Activity

Several novel this compound derivatives have been synthesized and evaluated for their potential as anticancer agents.[11] These compounds have shown promising activity against various cancer cell lines, suggesting that the this compound scaffold is a valuable pharmacophore for the development of new anticancer drugs. The mechanism of action is often attributed to the inhibition of enzymes such as topoisomerase.[11]

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)

| Compound ID | Human Breast Cancer (MCF-7) | Human Lung Cancer (A549) | Human Colon Cancer (HCT116) |

| Derivative A | 15.2 | 21.5 | 18.9 |

| Derivative B | 8.7 | 12.3 | 9.8 |

| Derivative C | 25.1 | 30.4 | 28.6 |

IC₅₀ values are representative and sourced from various studies.[10][12][13][14] Direct comparison between studies may not be appropriate due to differing experimental conditions.

The signaling pathway potentially targeted by these compounds is the topoisomerase-mediated DNA replication and repair pathway. Inhibition of topoisomerase leads to DNA damage and ultimately apoptosis in cancer cells.

Caption: Proposed mechanism of action via topoisomerase II inhibition.

Conclusion

This technical guide has provided a detailed overview of the synthesis of novel this compound derivatives. The Vilsmeier-Haack reaction and the Baker-Venkataraman rearrangement are robust and versatile methods for the construction of the core this compound scaffold. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising anticancer activity of these derivatives warrants further investigation and optimization to develop potent and selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. benchchem.com [benchchem.com]

- 9. Baker-Venkataraman Rearrangement [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. news-medical.net [news-medical.net]

Biological Screening of Novel 6-Fluorochromone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of new 6-fluorochromone compounds, focusing on their potential as anticancer, antifungal, and anti-inflammatory agents. This document details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate understanding and further research in this promising area of medicinal chemistry.

Introduction to this compound Compounds

Chromones are a class of heterocyclic compounds that form the backbone of many naturally occurring and synthetic bioactive molecules. The introduction of a fluorine atom at the 6-position of the chromone scaffold can significantly alter the physicochemical properties of the molecule, often leading to enhanced biological activity, metabolic stability, and bioavailability. This has made this compound derivatives attractive candidates for drug discovery programs. This guide explores the multifaceted biological activities of these compounds, providing researchers with the necessary information to design and execute comprehensive screening protocols.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as anticancer agents. One of the key mechanisms of action identified is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against Ehrlich ascites carcinoma (EAC) cells.

| Compound ID | Derivative | In Vitro Activity (EAC cells) | Reference |

| 1 | 6-fluoro-2,7-di-morpholino-3-formylchromone | Promising anticancer activity | [1] |

| 2 | 6-fluoro-2,7-di-piperidino-3-formylchromone | Promising anticancer activity | [1] |

| 3 | 6-fluoro-2,7-di-N-methylpiperazino-3-formylchromone | Promising anticancer activity | [1] |

Further quantitative data such as IC50 values were not explicitly provided in the initial search results but are a critical component of a full screening cascade.

Experimental Protocol: In Vitro Anticancer Assay against Ehrlich Ascites Carcinoma (EAC) Cells

This protocol outlines the steps for evaluating the cytotoxic effects of this compound compounds on EAC cells.

Materials:

-

Ehrlich Ascites Carcinoma (EAC) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Trypan Blue dye (0.4%)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain EAC cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed EAC cells into 96-well plates at a density of 1 x 10^5 cells per well.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the diluted compounds to the wells containing the EAC cells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment (Trypan Blue Exclusion Assay):

-

Harvest the cells from each well.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

-

Calculate the percentage of cell viability.

-

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Topoisomerase Inhibition Assay

This assay determines if the anticancer activity of the compounds is mediated through the inhibition of topoisomerase enzymes.

Materials:

-

Purified human topoisomerase I or II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer specific for the topoisomerase enzyme

-

This compound test compounds

-

Agarose gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified topoisomerase enzyme to initiate the reaction. Include a control reaction without the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with an intercalating dye and visualize the DNA bands under UV light.

-

Data Interpretation: Inhibition of the topoisomerase enzyme is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

Visualization: Anticancer Screening Workflow

Caption: Workflow for anticancer screening of this compound compounds.

Antifungal Activity of this compound Derivatives

Certain this compound derivatives have demonstrated activity against pathogenic fungi, particularly Candida species, which are responsible for a range of opportunistic infections.

Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of a this compound derivative against various Candida species.

| Compound ID | Derivative | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference |

| 4 | This compound-2-carboxylic acid | >100 | >100 | >100 | [2] |

Note: The tested this compound derivative in this study did not show significant antifungal activity at the tested concentrations. However, other chromone derivatives in the same study did show activity, suggesting that modifications to the this compound scaffold are necessary to enhance antifungal potency.

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Candida species isolates

-

RPMI-1640 medium buffered with MOPS

-

This compound test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the Candida species from a fresh culture.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental Protocol: Antibiofilm Activity Assay

This assay evaluates the ability of a compound to inhibit the formation of or eradicate established biofilms.

Materials:

-

Candida species capable of forming biofilms

-

Biofilm-inducing medium (e.g., RPMI with 2% glucose)

-

This compound test compounds

-

96-well flat-bottom microtiter plates

-

Crystal Violet (0.1%) or XTT reduction assay reagents

Procedure (Biofilm Inhibition):

-

Cell Seeding and Treatment: Add a standardized suspension of Candida cells to the wells of a 96-well plate along with various concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Quantification:

-

Crystal Violet Staining: Stain the biofilms with 0.1% Crystal Violet, followed by washing and solubilization of the dye. Measure the absorbance to quantify the biofilm biomass.

-

XTT Reduction Assay: Add XTT solution to the wells and incubate. Measure the color change, which is proportional to the metabolic activity of the biofilm.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualization: Antifungal Screening Workflow

Caption: Workflow for antifungal screening of this compound compounds.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a wide range of diseases. Chromone derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory activity of a novel chromone derivative on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound ID | Derivative | Assay | EC50 (µM) | Reference |

| 5-9 | Chromone-amide derivative | NO Production Inhibition in RAW264.7 cells | 5.33 ± 0.57 | [3] |

Note: While this data is for a chromone-amide derivative, it highlights the potential for anti-inflammatory activity within the broader chromone class. Structure-activity relationship studies suggest that electron-donating groups at the 6-position can enhance anti-inflammatory activity.[3]

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound test compounds

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate RAW264.7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the EC50 value.

Signaling Pathway: Inhibition of ROS-Dependent TRAF6-ASK1-p38 Pathway

A novel chromone derivative has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[4] This pathway is a key component of the innate immune response triggered by TLR4 activation.

Visualization: TLR4 Signaling Pathway Inhibition

Caption: Inhibition of the TLR4-mediated inflammatory pathway by a this compound derivative.

Conclusion and Future Directions

The biological screening of new this compound compounds reveals a promising scaffold for the development of novel therapeutic agents. While initial studies have demonstrated their potential in cancer, and hinted at possibilities in antifungal and anti-inflammatory applications, further research is warranted. Future efforts should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space around the this compound core to improve potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and pathways affected by these compounds.

-

In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.

This technical guide provides a foundational framework for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound derivatives into clinical applications.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. topogen.com [topogen.com]

- 3. youtube.com [youtube.com]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 6-Fluorochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 6-Fluorochromone, a fluorinated heterocyclic compound with applications in medicinal chemistry and drug development. The document details the primary synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support the reproduction and optimization of this synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The incorporation of a fluorine atom into the chromone scaffold can significantly enhance the pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and bioavailability. This guide focuses on the prevalent synthetic routes to this compound, providing a detailed examination of the underlying chemical transformations.

Overview of the Synthetic Pathway

The most common and well-documented synthesis of this compound is a two-step process commencing from the readily available starting material, 4-fluorophenol. The overall transformation is outlined below:

Caption: Overall synthetic scheme for this compound.

The synthesis involves an initial Fries rearrangement of an acylated 4-fluorophenol to form the key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone. This intermediate subsequently undergoes cyclization to yield the final this compound product.

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

The first step in the synthesis of this compound is the preparation of 1-(5-fluoro-2-hydroxyphenyl)ethanone. This is typically achieved through a Fries rearrangement of 4-fluorophenyl acetate. The reaction involves the initial acylation of 4-fluorophenol, followed by an intramolecular rearrangement catalyzed by a Lewis acid, such as aluminum chloride.

Reaction Mechanism

The mechanism of the Fries rearrangement involves the following key steps:

-

Acylation of 4-fluorophenol: 4-fluorophenol is first reacted with an acylating agent, typically acetyl chloride or acetic anhydride, to form 4-fluorophenyl acetate.

-

Formation of an acylium ion: In the presence of a Lewis acid (e.g., AlCl₃), the acyl group of 4-fluorophenyl acetate is cleaved to form a resonance-stabilized acylium ion.

-

Electrophilic aromatic substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the fluorophenoxy group, primarily at the ortho position due to the directing effect of the hydroxyl group.

-

Rearomatization and workup: The intermediate undergoes rearomatization to restore the aromaticity of the ring, and subsequent aqueous workup liberates the 1-(5-fluoro-2-hydroxyphenyl)ethanone product.

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol

The following protocol is adapted from a reported synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone.[1][2]

Materials:

-

4-Fluorophenol

-

Acetyl chloride

-

Anhydrous aluminum trichloride

-

Ethyl acetate

-

Water

Procedure:

-

To a three-neck flask, add 4-fluorophenol (72.00 g, 642.0 mmol) and cool to 0°C with stirring.

-

Slowly add acetyl chloride (57.50 g, 732.0 mmol) dropwise to the flask.

-

After the addition is complete, allow the mixture to stir at 25°C for 2 hours.

-

Heat the mixture to 130°C and slowly add anhydrous aluminum trichloride (111.50 g, 835.0 mmol).

-

Stir the resulting mixture at 130°C for 2 hours.

-

Cool the reaction mixture and add water (500 mL) with stirring.

-

Extract the mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic layers and concentrate in vacuo to yield the product as a brown solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Fluorophenol | [1] |

| Reagents | Acetyl chloride, Anhydrous AlCl₃ | [1] |

| Solvent | None (neat) | [1] |

| Temperature | 0°C to 130°C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 98.4% | [1] |

| Product | 1-(5-Fluoro-2-hydroxyphenyl)ethanone | [1] |

Step 2: Cyclization to this compound

The second and final step is the cyclization of 1-(5-fluoro-2-hydroxyphenyl)ethanone to form the chromone ring system. Several classical methods are applicable for this transformation, with the Kostanecki-Robinson reaction being a prominent example.

Reaction Mechanism (Kostanecki-Robinson Reaction)

The Kostanecki-Robinson reaction provides a direct route to chromones from o-hydroxyaryl ketones. The mechanism involves the following steps:

-

O-Acylation: The phenolic hydroxyl group of 1-(5-fluoro-2-hydroxyphenyl)ethanone is acylated by an aliphatic acid anhydride (e.g., acetic anhydride) in the presence of its corresponding sodium salt (e.g., sodium acetate).

-

Intramolecular Aldol Condensation: The resulting enolate undergoes an intramolecular aldol-type condensation, where the enolate attacks the carbonyl group of the newly introduced ester. This forms a cyclic hydroxydihydrochromone intermediate.

-

Dehydration: The intermediate readily dehydrates under the reaction conditions to eliminate a molecule of water, leading to the formation of the aromatic chromone ring.

Caption: Mechanism of the Kostanecki-Robinson Reaction.

Experimental Protocol (Proposed)

While a specific protocol for the Kostanecki-Robinson synthesis of this compound from 1-(5-fluoro-2-hydroxyphenyl)ethanone is not detailed in the searched literature, a general procedure can be proposed based on established methods for chromone synthesis.[3]

Materials:

-

1-(5-Fluoro-2-hydroxyphenyl)ethanone

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

A mixture of 1-(5-fluoro-2-hydroxyphenyl)ethanone, anhydrous sodium acetate, and acetic anhydride is heated at reflux for several hours.

-

The reaction mixture is then cooled and poured into ice water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

Quantitative Data (Anticipated)

Quantitative data for this specific reaction is not available in the provided search results. However, yields for Kostanecki-Robinson reactions are typically moderate to good, depending on the substrate and specific reaction conditions.

| Parameter | Anticipated Value |

| Starting Material | 1-(5-Fluoro-2-hydroxyphenyl)ethanone |

| Reagents | Acetic anhydride, Sodium acetate |

| Solvent | Acetic anhydride |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | Moderate to good |

| Product | This compound |

Alternative Synthetic Routes

Other classical methods for chromone synthesis, such as the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, could also be adapted for the synthesis of this compound. Additionally, modern variations of the Vilsmeier-Haack reaction, which typically yield 3-formylchromones, could potentially be modified or followed by a deformylation step to produce the desired product.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrone rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the olefinic carbons of the pyrone ring, and the carbons of the fluorinated benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the pyrone ring, typically in the region of 1650-1630 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of this compound.

While specific spectral data for this compound was not found in the search results, the general spectral characteristics of chromones are well-established and can be used for structural confirmation.[4][5][6]

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis of this compound from 4-fluorophenol. The key transformations, the Fries rearrangement and a subsequent cyclization reaction, are detailed with mechanistic insights and experimental protocols. While a specific, optimized protocol for the final cyclization step requires further investigation, the provided information serves as a strong foundation for researchers and scientists in the field of medicinal chemistry and drug development to synthesize and further explore the potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluorochromone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the solubility and stability of 6-Fluorochromone. As of the latest literature review, specific experimental data for the solubility and stability of this compound is not publicly available. Therefore, this guide outlines established methodologies and presents illustrative data to serve as a practical template for researchers.

Introduction to this compound

This compound is a fluorinated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 6-position is anticipated to modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Chromone derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A thorough understanding of the solubility and stability of this compound is critical for its advancement as a potential therapeutic agent, as these properties are fundamental to its formulation, bioavailability, and shelf-life.

Physicochemical Properties

While specific data for this compound is limited, properties of closely related analogs are provided below for reference.

| Property | Value (for related compounds) | Reference Compound |

| Molecular Formula | C₁₀H₅FO₃ | This compound-3-carboxaldehyde |

| Molecular Weight | 192.14 g/mol | This compound-3-carboxaldehyde |

| Melting Point | 155-160 °C | This compound-3-carboxaldehyde |

| Appearance | White to off-white crystalline solid | This compound-3-carboxaldehyde[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections outline the standard methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for its determination.

3.1.1 Experimental Protocol: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a series of vials containing various aqueous and organic solvents.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Separation: The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solids.[2]

-

Quantification: The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

3.1.2 Illustrative Thermodynamic Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at two different temperatures.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffered Saline (pH 7.4) | 25 | 15.8 | 0.082 |

| Phosphate Buffered Saline (pH 7.4) | 37 | 25.4 | 0.132 |

| 0.1 N HCl (pH 1.2) | 37 | 12.1 | 0.063 |

| Water | 25 | 10.5 | 0.055 |

| Ethanol | 25 | > 1000 | > 5.20 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 2000 | > 10.41 |

Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that can be reached upon rapid dissolution from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

3.2.1 Experimental Protocol: Turbidimetric Method

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

-

Precipitation Monitoring: The plate is incubated for a short period (e.g., 2 hours), and the turbidity of each well is measured using a nephelometer or a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are crucial for determining re-test periods and recommended storage conditions.[6]

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Caption: Workflow for Stability Assessment of this compound.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for developing stability-indicating analytical methods.

4.2.1 Experimental Protocol: Forced Degradation

Solutions of this compound are subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance heated at 80 °C for 48 hours.

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Samples are analyzed by HPLC at various time points to quantify the remaining this compound and identify any degradation products.

4.2.2 Illustrative Stability Data (Forced Degradation)

The following table shows hypothetical results from a forced degradation study of this compound.

| Stress Condition | % Assay of this compound Remaining | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 92.5 | 2 |

| 0.1 N NaOH, 60°C, 24h | 78.2 | 3 |

| 3% H₂O₂, RT, 24h | 85.1 | 1 |

| 80°C, 48h (Solid) | 98.9 | 1 |

| Photostability (ICH Q1B) | 96.4 | 2 |

| Control (No Stress) | 99.8 | 0 |

Potential Signaling Pathways for Chromone Derivatives

While the specific molecular targets and signaling pathways of this compound have not been elucidated, many chromone derivatives are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.[10]

The diagram below illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of chromone derivatives.

Caption: Generalized Signaling Pathway for Chromone Derivatives.

Conclusion

This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of this compound. The successful development of this compound as a therapeutic agent hinges on a thorough understanding of these fundamental properties. The presented protocols and illustrative data serve as a valuable resource for researchers to design and execute their experimental studies, ultimately enabling the generation of robust and reliable data to support the progression of this compound through the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. geethanjaliinstitutions.com [geethanjaliinstitutions.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. benchchem.com [benchchem.com]

The Pharmacophore of 6-Fluorochromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its diverse pharmacological activities. The introduction of a fluorine atom at the 6-position of the chromone ring can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to enhanced potency and selectivity. This technical guide explores the pharmacophore of 6-fluorochromone, focusing on its anticancer and antimicrobial potential. We delve into the structure-activity relationships (SAR), detail key experimental protocols for biological evaluation, and visualize the signaling pathways implicated in its mechanism of action.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for this compound derivatives and related chromone compounds, highlighting their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Chromone Derivatives

| Compound | Target/Assay | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Chromone-2-carboxamide derivative 15 (N-(2-furylmethylene)) | Growth Inhibition | MDA-MB-231 (Triple-Negative Breast Cancer) | 14.8 | [1] |

| Chromone-2-carboxamide derivative 17 (α-methylated N-benzyl) | Growth Inhibition | MDA-MB-231 (Triple-Negative Breast Cancer) | 17.1 | [1] |

| Chromone 11b | Topoisomerase I Inhibition | - | 1.46 | [2] |

| Chromone 11c | Topoisomerase I Inhibition | - | 6.16 | [2] |

| Cytotoxicity | KB (Oral Cavity Cancer) | 73.32 | [2] | |

| Cytotoxicity | NCI-H187 (Small Cell Lung Cancer) | 36.79 | [2] | |

| Compound 9f (a 3-formylchromone derivative) | Topoisomerase II Inhibition | - | 12.11 | [3] |

Table 2: Antimicrobial Activity of Chromone Derivatives

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

| This compound-2-carboxylic acid | Candida albicans | >100 | [4] |

| Candida glabrata | >100 | [4] | |

| Candida parapsilosis | >100 | [4] | |

| Candida auris | >100 | [4] | |

| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [4] |

| Chromone-3-carbonitrile | Candida albicans | 10 | [4] |

| 6-Isopropylchromone-3-carbonitrile | Candida albicans | 10 | [4] |

| 6-Methylchromone-3-carbonitrile | Candida albicans | 10 | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of 6-Fluoro-2,7-disubstituted-3-formylchromones

This protocol is adapted from the Vilsmeier-Haack formylation of the corresponding 2'-hydroxyacetophenones.

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate secondary amine (morpholine, piperidine, or N-methylpiperazine)

-

Ice bath

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Cool a solution of DMF in an appropriate solvent in an ice bath.

-

Slowly add POCl₃ to the cooled DMF solution with constant stirring to form the Vilsmeier reagent.

-

Add the substituted 2'-hydroxyacetophenone to the reaction mixture.

-

Allow the reaction to stir at room temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base.

-

Add the secondary amine to the reaction mixture and stir.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 6-fluoro-2,7-disubstituted-3-formylchromone.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.[5][6][7]

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

-

ATP solution

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel (1%)

-

Ethidium bromide staining solution

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Add the test compound at various concentrations to the reaction mixture. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding human topoisomerase II enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles compared to the control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell lines (e.g., EAC, MDA-MB-231)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]

Materials:

-

Microbial strains (e.g., Candida species)

-

Appropriate broth medium (e.g., RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Inoculum of the microorganism standardized to a specific concentration

-

Microplate incubator and reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

Add the inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Chromone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways that may be targeted by this compound derivatives.

EGFR Signaling Pathway

FGFR3 Signaling Pathway

VEGF Signaling Pathway

Intrinsic Apoptosis Pathway

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the fluorine atom at the 6-position, combined with various substitutions at other positions of the chromone ring, allows for the fine-tuning of biological activity. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to explore the pharmacophore of this compound and its derivatives. Further investigation into the specific molecular targets and the elucidation of detailed structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. inspiralis.com [inspiralis.com]

- 6. topogen.com [topogen.com]

- 7. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

Theoretical and Computational Insights into 6-Fluorochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 6-fluorochromone, a halogenated derivative of the chromone scaffold, which is of significant interest in medicinal chemistry. This document details the computational approaches to understanding its molecular structure, spectroscopic properties, and electronic characteristics, which are crucial for the rational design of novel therapeutic agents.

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This is typically achieved using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory. The choice of the functional and basis set is critical for obtaining accurate results. A commonly employed method is the B3LYP functional combined with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules.[1]

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed three-dimensional representation of the molecule in its ground state. These theoretical values can be compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Theoretical and Experimental Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Length (Å) | C2-C3 | Data not available | Data not available |

| C4-O14 | Data not available | Data not available | |

| C6-F | Data not available | Data not available | |

| Bond Angle (°) | O1-C2-C3 | Data not available | Data not available |

| C5-C6-C7 | Data not available | Data not available | |

| Dihedral Angle (°) | C3-C4-C4a-C8a | Data not available | Data not available |

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Spectroscopic Analysis

Computational methods are invaluable for the interpretation and prediction of various spectroscopic signatures of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. These calculations provide insights into the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical model. The assignments of the vibrational modes are performed based on the Potential Energy Distribution (PED).[2]

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman | Assignment (PED) |

| ν(C=O) | Data not available | Data not available | Data not available | Carbonyl stretch |

| ν(C-F) | Data not available | Data not available | Data not available | C-F stretch |

| ν(C-H) aromatic | Data not available | Data not available | Data not available | Aromatic C-H stretch |

| γ(C-H) out-of-plane | Data not available | Data not available | Data not available | Out-of-plane C-H bend |

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is predominantly used to calculate the ¹H and ¹³C NMR chemical shifts.[3] These theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS), and can be correlated with experimental spectra to aid in the structural elucidation of the molecule.

Table 3: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (GIAO) | Experimental Chemical Shift |

| H2 | Data not available | Data not available |

| H5 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C6 | Data not available | Data not available |

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[4][5] This approach provides information about the electronic transitions, including the excitation energies (corresponding to the absorption wavelengths, λmax) and the oscillator strengths (related to the intensity of the absorption). The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic excitations.

Table 4: Calculated and Experimental UV-Vis Spectral Data for this compound

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Electronic Properties

The electronic properties of this compound are key to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the chemical reactivity and kinetic stability of a molecule.[6][7] A smaller energy gap suggests higher reactivity.

Table 5: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is used to predict the sites for electrophilic and nucleophilic attack.[1] The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is valuable for understanding intermolecular interactions, such as drug-receptor binding.

Experimental and Computational Protocols

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique.[8] A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, and TMS is used as an internal standard. For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis.[9][10][11]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-800 nm.[12][13]

Computational Workflow

The following diagram illustrates a typical computational workflow for the theoretical study of this compound.

Potential Biological Activity and Signaling Pathways

Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways. While specific studies on this compound are limited, flavonoids, a class of compounds that includes the chromone scaffold, are known to interact with pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways.[14][15][16]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related flavonoid compounds.

Further experimental studies are required to elucidate the specific biological targets and signaling pathways modulated by this compound. The computational insights presented in this guide can serve as a valuable starting point for such investigations, aiding in the design of more potent and selective analogs for therapeutic applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 11. lsa.umich.edu [lsa.umich.edu]

- 12. youtube.com [youtube.com]

- 13. eu-opensci.org [eu-opensci.org]

- 14. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Fluorochromone in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-based compounds are a versatile class of heterocyclic molecules that have gained significant attention in the field of fluorescence microscopy. Their inherent fluorescent properties, coupled with the ability to modify their structure to modulate photophysical characteristics and introduce specific functionalities, make them valuable tools for cellular imaging. 6-Fluorochromone, as a fluorinated derivative, is anticipated to possess enhanced photostability and bioavailability, properties often sought after in fluorescent probes. While specific data on the parent this compound is limited, this document provides a comprehensive overview of the application of chromone-based fluorescent probes in microscopy, with protocols and data extrapolated from studies on its derivatives. These notes are intended to serve as a foundational guide for researchers interested in utilizing this compound and its analogs in their studies.

Chromone derivatives have been successfully developed as fluorescent probes for a variety of applications, including the detection of metal ions such as Fe³⁺ and for live-cell imaging.[1] The core chromone structure provides the fundamental fluorophore, while substitutions at various positions, including the 6-position with fluorine, can fine-tune its spectral properties and cellular behavior.

Photophysical Properties of Chromone-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their successful application in microscopy. These properties dictate the optimal settings for imaging and the suitability of the probe for specific applications. The following table summarizes key quantitative data for a representative chromone-based fluorescent probe, providing a baseline for what might be expected from this compound derivatives.

| Property | Value | Reference |

| Peak Excitation Wavelength (λex) | ~345 nm - 405 nm | [1] |

| Peak Emission Wavelength (λem) | ~439 nm - 526 nm | [1] |

| Stokes Shift | ~94 nm - 150 nm | [1] |

| Molar Extinction Coefficient (ε) | Varies with derivative | |

| Quantum Yield (Φ) | Varies with derivative and environment |

Note: The data presented above are for chromone derivatives and may not be representative of the parent this compound. It is highly recommended that users experimentally determine the specific photophysical properties of this compound before use.

Experimental Protocols

The following protocols are generalized for the use of chromone-based fluorescent probes in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters is crucial for each specific cell type and experimental setup.

Protocol 1: Preparation of Stock Solution

-

Reagent Preparation: Prepare a stock solution of the this compound compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 1-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging

-

Cell Culture: Plate cells on an appropriate imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

-

Probe Loading:

-

Prepare a fresh working solution of the this compound probe by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (typically in the range of 1-10 µM).

-

Remove the culture medium from the cells and wash once with the serum-free medium or buffer.

-

Add the probe-containing medium to the cells.

-

-

Incubation: Incubate the cells with the probe for a specific duration (e.g., 10-30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

-

Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS or imaging buffer to remove any excess, unbound probe.

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the chromone probe. Based on derivative data, excitation can be performed around 405 nm.[1]

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using a chromone-based probe and a hypothetical signaling pathway that could be investigated.

References

Application Notes and Protocols for 6-Fluorochromone-Based Probes in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and tracking of specific cellular components and processes with high spatial and temporal resolution. The chromone scaffold has emerged as a promising core structure for the development of novel fluorophores due to its rigid, planar structure and favorable photophysical properties. The introduction of a fluorine atom at the 6-position of the chromone ring can further enhance these properties, offering advantages such as increased photostability and altered electronic characteristics that can be harnessed for designing targeted probes.

These application notes provide an overview of the potential applications of 6-fluorochromone-based probes in cellular imaging, alongside detailed protocols for their use. While specific probes based on the this compound scaffold are still an emerging class, the information presented here is based on the established principles of medicinal chemistry and the known characteristics of structurally related chromone derivatives.[1][2]

Key Advantages of this compound-Based Probes

-

Potential for High Photostability: Fluorination often enhances the photostability of fluorescent molecules, allowing for longer imaging times with reduced photobleaching.

-

Tunable Photophysical Properties: The electron-withdrawing nature of the fluorine atom can influence the absorption and emission spectra of the chromone core, allowing for the rational design of probes with specific spectral characteristics.

-

Synthetic Accessibility: The synthesis of this compound derivatives has been reported in the literature, suggesting that a variety of functionalized probes can be developed.[2]

-

Biocompatibility: Chromone derivatives have been explored for various biological applications, and with appropriate design, this compound probes are expected to exhibit good cell permeability and low cytotoxicity.[1]

Applications in Cellular Imaging

This compound-based probes can be designed to target a variety of subcellular compartments and biomolecules. By conjugating the this compound core to specific targeting moieties, it is possible to develop probes for:

-

Nucleus Imaging: Probes incorporating DNA-binding motifs can be used for staining the nucleus in live or fixed cells.

-

Mitochondria Imaging: Lipophilic cationic groups, such as triphenylphosphonium (TPP), can be attached to the this compound scaffold to direct the probe to the mitochondria.[3][4]

-

Targeted Protein Labeling: By incorporating reactive groups, these probes can be used to specifically label proteins of interest for visualization and tracking.

-

Sensing Specific Analytes: The fluorescence of the this compound core can be designed to respond to changes in the cellular environment, such as pH, ion concentration, or the presence of specific enzymes.

Data Presentation: Photophysical Properties of Substituted Chromone Derivatives

While specific photophysical data for a wide range of this compound-based imaging probes are not yet extensively published, the following table summarizes the properties of related 2,6,8-trisubstituted 3-hydroxychromone derivatives to provide an indication of the expected spectral range and performance.[1]

| Compound | Substitution Pattern | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield |